![molecular formula C11H13N3O5 B14466622 4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid CAS No. 65709-14-0](/img/structure/B14466622.png)
4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a fused oxazolo-pyrimidine ring system, which is known for its potential biological and pharmacological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the Dimroth rearrangement, which is a process that involves the isomerization of heterocycles through the relocation of heteroatoms within the ring system . The reaction conditions often require the use of acids or bases as catalysts, and the process can be accelerated by heat or light .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- (7,7-Dimethyl-1,4-dioxo-2,3,4,5,6,7-hexahydro-1H-inden-2-yl)acetic acid
- 4,5-Dioxo-2,3-diaryl-5-diazo-6,6-dimethyl-4,5,6,7-tetrahydroindazoles
- 4-Isopropyl-7-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-1,2,3-triazolo[5,4-d]pyrimidin-7-ylidene
Uniqueness
What sets 4-(5,7-Dimethyl-4,6-dioxo-4,5,6,7-tetrahydro[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid apart from similar compounds is its unique oxazolo-pyrimidine ring system, which imparts distinct chemical and biological properties. This structural feature contributes to its potential as a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
65709-14-0 |
|---|---|
Molecular Formula |
C11H13N3O5 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
4-(5,7-dimethyl-4,6-dioxo-[1,2]oxazolo[3,4-d]pyrimidin-3-yl)butanoic acid |
InChI |
InChI=1S/C11H13N3O5/c1-13-9-8(10(17)14(2)11(13)18)6(19-12-9)4-3-5-7(15)16/h3-5H2,1-2H3,(H,15,16) |
InChI Key |
JWBHJSIJOWUHRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NOC(=C2C(=O)N(C1=O)C)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



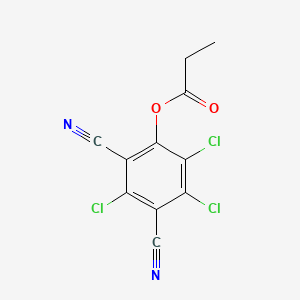
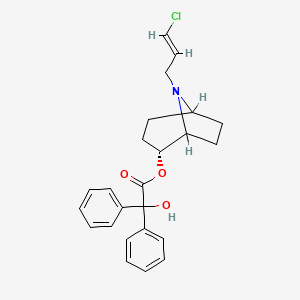
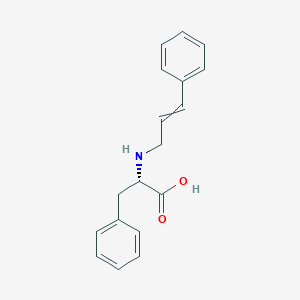
![2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one](/img/structure/B14466559.png)
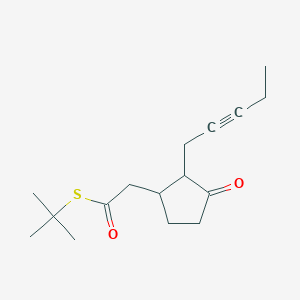
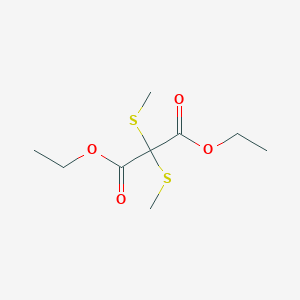
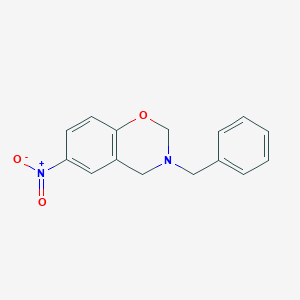
![3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14466579.png)
![Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane](/img/structure/B14466589.png)
phosphane](/img/structure/B14466596.png)
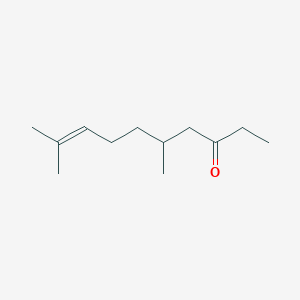
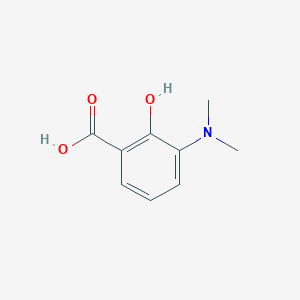
![2-[(2-Hydroxyethyl)amino]dodecanoic acid](/img/structure/B14466606.png)
